molecular formula C6H5Cl2FN2 B2742458 (2,6-Dichloro-4-fluorophenyl)hydrazine CAS No. 119453-09-7

(2,6-Dichloro-4-fluorophenyl)hydrazine

Cat. No. B2742458
CAS RN: 119453-09-7
M. Wt: 195.02
InChI Key: JASYLPFQMZCHAK-UHFFFAOYSA-N
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Description

“(2,6-Dichloro-4-fluorophenyl)hydrazine” is a chemical compound with the CAS Number: 119453-09-7 . It has a molecular weight of 195.02 . The IUPAC name for this compound is 1-(2,6-dichloro-4-fluorophenyl)hydrazine .


Molecular Structure Analysis

The InChI code for “(2,6-Dichloro-4-fluorophenyl)hydrazine” is 1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

“(2,6-Dichloro-4- (trifluoromethyl)phenyl)hydrazine”, a similar compound, is known to react with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that “(2,6-Dichloro-4-fluorophenyl)hydrazine” might also participate in similar reactions.


Physical And Chemical Properties Analysis

“(2,6-Dichloro-4-fluorophenyl)hydrazine” is a powder that is stored at room temperature .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

(2,6-Dichloro-4-fluorophenyl)hydrazine and related compounds have been utilized in the development of fluorescent probes for hydrazine detection. These probes are designed for measuring hydrazine in various contexts, including biological and water samples. One such probe, utilizing dicyanoisophorone as the fluorescent group, demonstrates low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).

Synthesis and Industrial Applications

Antitumor and Anticancer Studies

Compounds containing the 2,6-dichloro-4-fluorophenyl moiety have been studied for their antitumor and anticancer activities. A series of triazolo[3,4-b]-1,3,4-thiadiazines carrying this moiety showed promising antiproliferative activity against a range of cancer cell lines, including leukemia and non-small cell lung cancer (Bhat et al., 2009).

Application in Sensing Systems

Hydrazine derivatives, including (2,6-Dichloro-4-fluorophenyl)hydrazine, have been crucial in developing sensitive molecular sensing systems. These systems are designed to detect hydrazine due to its widespread industrial use and potential health risks, providing a fast and intuitive fluorescence transformation for tracing hydrazine in various environments (Jung et al., 2019).

High-throughput Synthesis

The compound has been involved in high-throughput synthesis methods for creating hydrazine derivatives. This approach is notable for its regioselective alkylations and efficiency in producing a variety of substituted hydrazine building blocks (Kurosu et al., 2007).

Safety and Hazards

“(2,6-Dichloro-4-fluorophenyl)hydrazine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASYLPFQMZCHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-4-fluorophenyl)hydrazine

Synthesis routes and methods

Procedure details

9.0 g (0.05 mol) of 2,6-dichloro-4-fluoroaniline was added to 50 ml of concentrated hydrochloric acid, and a solution of 3.8 g (0.055 mol) of sodium nitrite in 25 ml of water was dropwise added thereto at a temperature of from 0° to 5° C. After completion of the dropwise addition, the mixture was stirred at the same temperature for further 1 hour. Insolubles were removed by filtration, and the filtrate was dropwise added at a temperature of from 0° to 10° C. to a solution of 33.8 g (0.15 mol) of stannous chloride dihydrate in 50 ml of concentrated hydrochloric acid. After completion of the dropwise addition, the mixture was stirred at the same temperature for further 2 hours. The precipitated hydrochloride was collected by filtration, and 50 ml of water was added thereto. The mixture was made alkaline with an addition of 20% sodium hydroxide, and the precipitated solid was extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous sodium sulfate. Then, the solvent was distilled off. The residue thereby obtained was washed with cold n-hexane to obtain 6.9 g (yield: 70.4%) of the desired compound as white feather-like crystals. Melting point: 117°-119° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
33.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70.4%

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